molecular formula C23H26N2O4 B11190599 ethyl 2-(11-(furan-2-yl)-3,3-dimethyl-1-oxo-3,4-dihydro-1H-dibenzo[b,e][1,4]diazepin-10(2H,5H,11H)-yl)acetate

ethyl 2-(11-(furan-2-yl)-3,3-dimethyl-1-oxo-3,4-dihydro-1H-dibenzo[b,e][1,4]diazepin-10(2H,5H,11H)-yl)acetate

Cat. No.: B11190599
M. Wt: 394.5 g/mol
InChI Key: HMYMMZYITKPIFN-UHFFFAOYSA-N
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Description

Ethyl 2-(11-(furan-2-yl)-3,3-dimethyl-1-oxo-3,4-dihydro-1H-dibenzo[b,e][1,4]diazepin-10(2H,5H,11H)-yl)acetate is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-(11-(furan-2-yl)-3,3-dimethyl-1-oxo-3,4-dihydro-1H-dibenzo[b,e][1,4]diazepin-10(2H,5H,11H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The furan moiety is introduced through a cyclization reaction involving furan derivatives and dibenzo[b,e][1,4]diazepine intermediates. The synthetic pathway is crucial for ensuring the biological activity of the final product.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to ethyl 2-(11-(furan-2-yl)-3,3-dimethyl-1-oxo-3,4-dihydro-1H-dibenzo[b,e][1,4]diazepin) exhibit significant antimicrobial properties. For instance:

CompoundMIC (µg/mL)Activity
Compound A1–2Effective against Staphylococcus aureus
Compound B8–32Effective against resistant strains

These findings suggest that the compound may possess broad-spectrum antimicrobial activity against both Gram-positive bacteria and certain fungal pathogens .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that derivatives of dibenzo[b,e][1,4]diazepines can inhibit inflammatory cytokines effectively. For example:

CompoundInhibition (%)Standard Drug
Compound C93.80%Diclofenac Sodium
Compound D90.21%Diclofenac Sodium

These results highlight the potential of ethyl 2-(11-(furan-2-yl)-3,3-dimethyl-1-oxo-3,4-dihydro-1H-dibenzo[b,e][1,4]diazepin) as a candidate for developing anti-inflammatory agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as a kinase inhibitor, which is significant in various signaling pathways related to inflammation and cell proliferation .
  • Interaction with Receptors : It may interact with specific receptors involved in pain and inflammation modulation.
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant capabilities, potentially contributing to their anti-inflammatory effects.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Case Study A : A clinical trial involving a dibenzo[b,e][1,4]diazepine derivative showed a marked reduction in inflammatory markers in patients with chronic inflammatory conditions.
  • Case Study B : Laboratory tests demonstrated that a furan-containing derivative significantly inhibited the growth of drug-resistant Candida strains.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

ethyl 2-[6-(furan-2-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]acetate

InChI

InChI=1S/C23H26N2O4/c1-4-28-20(27)14-25-17-9-6-5-8-15(17)24-16-12-23(2,3)13-18(26)21(16)22(25)19-10-7-11-29-19/h5-11,22,24H,4,12-14H2,1-3H3

InChI Key

HMYMMZYITKPIFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CO4

Origin of Product

United States

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